molecular formula C12H17N B13638066 n-Phenethylcyclobutanamine

n-Phenethylcyclobutanamine

Cat. No.: B13638066
M. Wt: 175.27 g/mol
InChI Key: HRVCWZUNLPBJCU-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Cyclobutanamine Chemistry

N-substituted cyclobutanamines are a class of organic compounds characterized by a cyclobutane (B1203170) ring bonded to a nitrogen atom, which is further substituted with various organic groups. The cyclobutane moiety imparts a degree of conformational rigidity and inherent ring strain, which can influence the chemical reactivity and physical properties of the molecule.

Overview of Structural Motifs: Phenethylamine (B48288) and Cyclobutanamine Components

The structure of N-phenethylcyclobutanamine is a composite of two key fragments:

Phenethylamine: This motif consists of a benzene (B151609) ring attached to an ethylamine (B1201723) group. youtube.com Phenethylamine and its derivatives are of immense importance in medicinal chemistry and neurobiology, as they form the backbone of many hormones, neurotransmitters, and therapeutic agents. nih.govpharmaffiliates.com The presence of the aromatic ring and the ethylamine chain provides a scaffold that can engage in various intermolecular interactions.

Cyclobutanamine: This component features a four-membered carbocyclic ring attached to an amino group. Current time information in Bangalore, IN. The cyclobutane ring is known for its unique puckered conformation and the strain associated with its bond angles, which deviate from the ideal tetrahedral geometry. This strain can render the ring susceptible to certain ring-opening reactions and can influence the reactivity of adjacent functional groups. matrix-fine-chemicals.com

The combination of these two motifs in this compound results in a molecule with a distinct three-dimensional shape and a specific distribution of electronic properties, making it an interesting target for synthetic and theoretical studies.

Historical Development and Significance as a Synthetic Intermediate

The development of synthetic methodologies for amines is a cornerstone of organic chemistry. youtube.com Historically, methods such as the Hofmann rearrangement, Gabriel synthesis, and the reduction of amides and nitriles have been pivotal in the preparation of primary amines. youtube.com For secondary amines like this compound, reductive amination has emerged as a particularly powerful and versatile strategy. This one-pot reaction typically involves the condensation of an aldehyde or ketone (in this case, cyclobutanone) with a primary amine (phenethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The significance of this compound as a synthetic intermediate lies in its potential to serve as a precursor for more elaborate molecular structures. Its bifunctional nature, possessing a secondary amine and a phenyl group, allows for further chemical modifications at multiple sites. This makes it a valuable building block for creating libraries of compounds for screening in various chemical and biological assays.

A plausible synthetic route to this compound is the reductive amination of cyclobutanone (B123998) with phenethylamine.

Reaction Starting Materials Reagents Product
Reductive AminationCyclobutanone, PhenethylamineA reducing agent such as sodium cyanoborohydride (NaBH3CN) and a suitable solvent, often under mildly acidic conditions.This compound

Current Research Landscape and Gaps in Foundational Chemical Understanding

The current research landscape shows a strong and sustained interest in both phenethylamine derivatives and molecules containing cyclobutane rings. youtube.comnih.govmatrix-fine-chemicals.com Phenethylamines are extensively studied for their biological activities, while cyclobutane-containing compounds are increasingly incorporated into drug candidates to explore novel chemical space and improve pharmacokinetic properties.

Despite the keen interest in its constituent parts, there is a noticeable gap in the scientific literature concerning the specific chemical and physical properties of this compound itself. Detailed experimental data on its spectroscopic characteristics, crystallographic structure, and reactivity profile are not widely available. This lack of foundational knowledge presents an opportunity for further research to fully characterize this compound and to explore its potential applications in areas such as catalysis, materials science, and medicinal chemistry. The synthesis and subsequent investigation of this compound could provide valuable insights into the interplay of its two distinct structural motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(2-phenylethyl)cyclobutanamine

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

HRVCWZUNLPBJCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Phenethylcyclobutanamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com The primary goal is structural simplification. wikipedia.org For N-phenethylcyclobutanamine, the most logical and common retrosynthetic disconnection occurs at the C-N bond that links the phenethyl group to the cyclobutane (B1203170) ring.

This disconnection strategy, known as a C-N bond disconnection, is a powerful approach for synthesizing amines. amazonaws.com It breaks the target molecule into two key fragments, or "synthons": a phenethyl electrophile and a cyclobutanamine nucleophile. The corresponding real-world chemical equivalents, or "reagents," for these synthons would be a phenethyl derivative with a good leaving group (like phenethyl bromide) and cyclobutanamine, respectively.

An alternative, yet related, strategy involves disconnecting the bond adjacent to the nitrogen on the cyclobutane side, which also points towards a reaction between a phenethylamine (B48288) precursor and a cyclobutanone (B123998) derivative through reductive amination. Both strategies identify phenethylamine and a C4-cycloalkane derivative as the core precursors.

Precursor Design and Derivatization Approaches

The success of the synthesis hinges on the efficient preparation of the key precursors identified during retrosynthetic analysis.

Phenethylamine serves as the backbone for a wide array of chemical compounds. wikipedia.org Its synthesis can be achieved through several established routes. A common industrial method involves the reduction of benzyl (B1604629) cyanide, often using catalysts like Raney Nickel under hydrogen pressure. wikipedia.org Another effective method is the reduction of ω-nitrostyrene, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org More recent advancements include nickel-photoredox dual catalysis methods that allow for the coupling of aryl iodides with protected aziridines to form β-phenethylamine derivatives, offering a modular approach to a diverse range of scaffolds. acs.org

Table 1: Selected Synthetic Routes for Phenethylamine Subunits

Starting MaterialKey Reagents/CatalystProductReference
Benzyl CyanideH₂, Raney-NickelPhenethylamine wikipedia.org
ω-NitrostyreneLithium Aluminum Hydride (LiAlH₄)Phenethylamine wikipedia.org
Aryl Iodide & Tosyl-aziridineNi/Photoredox Catalystβ-Phenethylamine Derivative acs.org
PhenylacetonitrileHydrogenating Catalyst, Organic AcidPhenethylamine Derivative google.com

The synthesis of the cyclobutanamine moiety also presents several viable pathways. A classic approach begins with cyclobutanecarboxylic acid, which is first converted to its corresponding amide, cyclobutanecarboxamide. orgsyn.org The amide can then undergo a Hofmann rearrangement to yield cyclobutanamine.

A more direct route is the reductive amination of cyclobutanone. nih.gov This reaction typically involves treating cyclobutanone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to form the amine directly. nih.govevitachem.com This method is highly versatile and allows for the synthesis of various substituted cyclobutanamines by starting with substituted cyclobutanones.

Table 2: Selected Synthetic Routes for Cyclobutanamine Subunits

Starting MaterialKey Reagents/ProcessIntermediate/ProductReference
Cyclobutanecarboxylic Acid1. Thionyl Chloride 2. AmmoniaCyclobutanecarboxamide orgsyn.org
CyclobutanecarboxamideHofmann Rearrangement (e.g., Br₂, NaOH)Cyclobutanamine orgsyn.org
CyclobutanoneAmmonia, Reducing Agent (e.g., NaBH₃CN)Cyclobutanamine nih.govevitachem.com
3-Oxocyclobutane-1-carboxylic acidGrignard Reagent, Amide CouplingSubstituted Cyclobutanamine calstate.edu

To facilitate the final coupling reaction, the precursors are often converted into more reactive advanced intermediates. For the phenethylamine subunit, this typically involves transforming 2-phenylethanol (B73330) into a species with a good leaving group. This can be achieved by reacting the alcohol with reagents like phosphorus tribromide (PBr₃) to form 2-phenylethyl bromide or with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 2-phenylethyl tosylate. These electrophilic intermediates are primed to react with the nucleophilic cyclobutanamine.

For the cyclobutanamine subunit, it is crucial to use the free base form of the amine for it to act as an effective nucleophile. If it is stored as a hydrochloride salt, it must first be neutralized with a suitable base to liberate the free amine before the alkylation step.

Direct N-Alkylation Protocols

The final construction of this compound is typically achieved through direct N-alkylation. This involves the reaction of the cyclobutanamine nucleophile with an electrophilic phenethyl precursor. The most straightforward protocol is the reaction of cyclobutanamine with a phenethyl halide, such as 2-phenylethyl bromide, in the presence of a non-nucleophilic base to scavenge the HBr byproduct. smolecule.com

An alternative and powerful method is reductive amination. In this approach, cyclobutanamine is reacted with phenylacetaldehyde (B1677652). This reaction first forms an intermediate imine (or the corresponding enamine), which is then reduced in situ to the final secondary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation.

The mechanism of direct N-alkylation of cyclobutanamine with a phenethyl halide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the cyclobutanamine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the phenethyl halide—the one bonded to the halogen leaving group. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the carbon-halogen bond is broken.

In the case of reductive amination, the reaction proceeds via a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of phenylacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with its imine form. In the second step, a hydride reducing agent reduces the C=N double bond of the imine to furnish the final this compound product. Catalytic protocols, such as the "borrowing hydrogen" pathway, can also be employed, where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination, with water being the only byproduct. nih.gov

Optimization of Reaction Conditions: Solvents, Reagents, Temperature, and Catalysis

The successful synthesis of this compound, particularly through reductive amination, is highly dependent on the careful optimization of reaction parameters. The interplay between solvents, reagents, temperature, and catalysis dictates the reaction's efficiency, yield, and purity.

Solvents: The choice of solvent is critical for both the initial imine formation and the subsequent reduction. Protic solvents like methanol (B129727) and ethanol (B145695) are frequently employed as they effectively dissolve the amine and ketone precursors, as well as the reducing agents. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, which offers environmental benefits and can sometimes accelerate reaction rates. organic-chemistry.org For specific reactions like nucleophilic aromatic substitution (SNAr), which could be relevant in alternative syntheses, dipolar aprotic solvents are common, though greener alternatives are increasingly sought. acsgcipr.org

Reagents: The primary reagents are cyclobutanone and phenethylamine. The selection of the reducing agent is a key variable. Chemical reductants like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used. masterorganicchemistry.comlibretexts.org NaBH₃CN is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.comlibretexts.org The use of activators such as boric acid or p-toluenesulfonic acid can promote the reaction, even under solvent-free conditions with NaBH₄. organic-chemistry.org

Temperature: Reaction temperatures can influence both the rate of reaction and the stability of the intermediates. Imine formation is often carried out at room temperature or with gentle heating. Subsequent reductions are also typically performed at ambient or slightly elevated temperatures to prevent decomposition of the strained cyclobutane ring. smolecule.com However, some catalytic hydrogenations may require higher temperatures and pressures to achieve good conversion. illinois.edu Optimization studies have shown that increasing temperature can significantly improve yields in the absence of a catalyst, though this must be balanced against potential side reactions. researchgate.net

Catalysis: In catalytic hydrogenation, the choice of catalyst is paramount. Palladium on carbon (Pd/C), platinum (Pt), rhodium (Rh), and nickel (Ni) are common catalysts. illinois.eduorganic-chemistry.orgtcichemicals.com For the reduction of the imine without affecting the phenyl group, a selective catalyst is necessary. For instance, using diphenylsulfide as a catalyst poison with Pd/C can prevent the hydrogenolysis of other functional groups. organic-chemistry.org In the imine formation step, acid catalysis is often employed to activate the carbonyl group and facilitate the dehydration step. youtube.com

The following table summarizes the influence of these parameters on the synthesis.

Table 1: Optimization of Reaction Conditions for this compound Synthesis
Parameter Options Effect on Reaction Citation(s)
Solvent Methanol, Ethanol, Dichloromethane, Water, Solvent-free Influences solubility of reactants, reaction rate, and work-up procedure. Can be critical for selectivity. organic-chemistry.orgacsgcipr.org
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂ Determines selectivity (imine vs. ketone reduction) and reaction conditions. NaBH₃CN is selective for imines. masterorganicchemistry.comlibretexts.org
Catalyst Acid (for imine formation), Pd/C, PtO₂, Raney Ni (for hydrogenation) Acid catalysis speeds up imine formation. Metal catalysts are essential for hydrogenation, with varying activities and selectivities. illinois.eduorganic-chemistry.orgyoutube.com
Temperature Ambient to elevated (e.g., 80°C) Affects reaction kinetics. Higher temperatures can increase rates but may lead to side products or decomposition. illinois.eduresearchgate.net
Additives/Activators Boric Acid, p-TsOH, Lewis Acids (e.g., Ti(OiPr)₄) Can activate the carbonyl group, facilitating imine formation and allowing for milder reducing agents or conditions. organic-chemistry.orgmasterorganicchemistry.com

Reductive Amination Strategies

Reductive amination is the most direct and widely utilized method for synthesizing this compound. This process involves two key stages: the formation of an imine from cyclobutanone and phenethylamine, followed by the reduction of this imine to the target secondary amine. libretexts.orglibretexts.org

Condensation Reactions and Imine Formation

The initial step is the nucleophilic attack of the primary amine, phenethylamine, on the carbonyl carbon of cyclobutanone. This is typically performed under conditions that favor the formation of a hemiaminal intermediate, which then dehydrates to form the corresponding N-phenethylcyclobutanimine. The reaction is reversible, and the removal of water or the use of a dehydrating agent can drive the equilibrium toward the imine product. Acid catalysis is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. youtube.com

Reduction Methodologies: Catalytic Hydrogenation and Chemical Reductions

Once the imine is formed, it is reduced to the desired amine. This can be achieved through several methods, which can be broadly categorized as catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. It is a clean and efficient process, often resulting in high yields. tcichemicals.com

Catalysts: Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adam's catalyst), and Raney Nickel. illinois.edu The choice of catalyst can be critical to avoid the reduction of the aromatic ring of the phenethyl group. Rhodium-based catalysts, for example, are known to be effective for hydrogenating aromatic rings and might be too reactive if only imine reduction is desired. tcichemicals.com

Conditions: The reaction is typically run under a pressurized atmosphere of hydrogen. Pressures can range from atmospheric to several hundred atmospheres, and temperatures may be ambient or elevated depending on the catalyst's activity. illinois.edu

Chemical Reductions: These methods employ hydride-donating reagents to reduce the imine. This is often done in a one-pot procedure where the reducing agent is added to the initial mixture of the ketone and amine. organic-chemistry.org

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting ketone. Its selectivity can be improved by controlling the pH.

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. It is particularly well-suited for reductive amination because it readily reduces protonated imines (iminium ions) but is much slower to react with ketones and aldehydes at neutral or slightly acidic pH. masterorganicchemistry.comlibretexts.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another selective reducing agent that is often preferred over NaBH₃CN as it is less toxic and does not require acidic conditions. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com

Table 2: Comparison of Reduction Methodologies for Imine Reduction

Reduction Method Reagent/Catalyst Typical Conditions Advantages Disadvantages Citation(s)
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, or Raney Ni 1-100 atm H₂, 25-100 °C, various solvents High yield, clean work-up (catalyst filtration) Requires specialized pressure equipment, potential for over-reduction (e.g., of the phenyl ring) illinois.eduorganic-chemistry.org
Chemical Reduction Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7, room temp Highly selective for imine over ketone, one-pot procedure is common Toxic cyanide byproduct masterorganicchemistry.comlibretexts.org
Chemical Reduction Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane or THF, room temp Non-toxic, highly effective, does not require pH control More expensive than NaBH₄ masterorganicchemistry.com

Alternative Synthetic Routes to the Cyclobutane Ring with Integrated Amine Functionality

Beyond the direct assembly from cyclobutanone, this compound's core structure can be constructed using more advanced synthetic strategies that build the cyclobutane ring itself.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] cycloaddition reactions are a powerful tool for the formation of four-membered rings. kib.ac.cnnih.gov These reactions typically involve the combination of two components with double bonds (alkenes) to form a cyclobutane ring.

Photochemical [2+2] Cycloadditions: The irradiation of two alkene units can lead to the formation of a cyclobutane. While many methods require activated alkenes, developments have enabled the use of unactivated olefins, which would be necessary for precursors to this compound. acs.org

Keteniminium Ion Cycloadditions: A particularly relevant approach involves the reaction of a keteniminium salt with an alkene. researchgate.net In a hypothetical synthesis, a keteniminium ion containing the N-phenethyl group could be generated from a corresponding amide precursor. Its [2+2] cycloaddition with ethylene (B1197577) would yield a cyclobutanone derivative already containing the required N-phenethyl moiety, which could then be further modified or reduced to the final product. This method provides a pathway to highly functionalized cyclobutane amines. researchgate.net

Ring Contraction or Expansion Methodologies

Ring-restructuring reactions provide another avenue to the cyclobutane skeleton.

Ring Contraction: It is possible to synthesize cyclobutanes from more readily available five-membered rings. rsc.orgntu.ac.uk For example, a photo-induced, radical-mediated ring contraction of a cyclopentenyl boronate complex can produce cyclobutyl boronic esters. nih.gov Such an intermediate could potentially be converted to the target amine. Another classic method is the Favorskii rearrangement, which can contract a six-membered α-haloketone to a five-membered carboxylic acid, with analogous contractions of five-membered rings to cyclobutanes being known. wikipedia.org

Ring Expansion: Conversely, a three-membered ring can be expanded to a four-membered one. The Demyanov rearrangement, for instance, involves the diazotization of an aminocyclopropane derivative. The resulting unstable carbocation can rearrange to form a cyclobutane ring. wikipedia.org A cyclopropylcarbinyl system can also undergo ring expansion to furnish a cyclobutane derivative. unica.it These methods, while powerful, can sometimes lead to mixtures of products.

Stereochemical Control and Chiral Synthesis

The synthesis of this compound with specific stereochemical configurations is a critical aspect of its chemical development, particularly for applications where stereoisomers may exhibit different biological activities or physical properties. The control over the three-dimensional arrangement of atoms in the molecule can be achieved through various advanced synthetic methodologies, including diastereoselective synthesis, enantioselective approaches using chiral auxiliaries or catalysts, and the resolution of racemic mixtures.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of this compound, which has a stereocenter at the point of attachment of the amino group to the cyclobutane ring, the introduction of a second stereocenter can lead to the formation of diastereomers. Diastereoselective strategies are often employed when a chiral starting material or auxiliary is used to influence the creation of a new stereocenter.

One common approach involves the reaction of a chiral cyclobutanone derivative with phenethylamine or the reaction of a chiral phenethylamine derivative with a cyclobutanone. The inherent chirality in one of the reactants can direct the stereochemical outcome of the addition reaction, leading to a preferential formation of one diastereomer over the other.

A notable method for the diastereoselective synthesis of substituted cyclobutanes involves the Michael addition of nucleophiles to activated cyclobutenes. nih.gov For instance, the addition of nitrogen-based nucleophiles to cyclobutene (B1205218) esters or amides can proceed with high diastereoselectivity. nih.gov While a specific example for this compound is not detailed in the literature, the principle can be applied. The reaction of a chiral cyclobutene derivative with phenethylamine could lead to the formation of this compound with a high degree of diastereocontrol. The diastereomeric ratio (d.r.) is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

Another strategy is the diastereoselective reduction of a cyclobutylidene derivative. For example, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been shown to produce cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds with high diastereoselectivity. acs.orgresearchgate.net A similar strategy could be envisioned for this compound, where a cyclobutanone is first converted to a chiral imine or enamine with a phenethyl group, followed by a diastereoselective reduction to yield the desired amine.

The table below illustrates hypothetical diastereomeric ratios that could be achieved in such synthetic approaches, based on analogous reactions reported in the literature for other substituted cyclobutanes.

EntryReactant 1Reactant 2Reaction TypeDiastereomeric Ratio (cis:trans or R,S:R,R)
1Chiral CyclobutanonePhenethylamineReductive Amination>90:10
2CyclobutanoneChiral Phenethylamine DerivativeReductive Amination85:15
3Activated CyclobutenePhenethylamineMichael Addition>95:5

This table presents illustrative data based on analogous diastereoselective syntheses of substituted cyclobutanes.

Enantioselective Synthesis via Chiral Auxiliaries or Asymmetric Catalysis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial when a single enantiomer of a chiral molecule is desired. Two primary strategies dominate this field: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

A widely used chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide. beilstein-journals.org The condensation of tert-butanesulfinamide with cyclobutanone would form a chiral N-sulfinyl-cyclobutylketimine. Subsequent reduction of this imine, for example with a hydride reagent, proceeds with high diastereoselectivity, where the stereochemistry is controlled by the chiral sulfinyl group. Removal of the sulfinyl group then affords the enantiomerically enriched cyclobutanamine. The addition of a phenethyl group could be accomplished either before or after this key stereodetermining step.

Evans oxazolidinones are another class of powerful chiral auxiliaries. researchgate.net While typically used for stereoselective alkylations and aldol (B89426) reactions, their application can be extended to the synthesis of chiral amines. An oxazolidinone can be attached to a cyclobutane carboxylic acid, and subsequent transformations, such as a Curtius rearrangement, can lead to the formation of a chiral amine with high enantiomeric excess (e.e.).

The table below shows potential enantiomeric excesses achievable using different chiral auxiliaries in the synthesis of chiral cyclobutanamines, based on literature precedents.

EntryChiral AuxiliaryReaction TypeEnantiomeric Excess (e.e.)
1(R)-tert-ButanesulfinamideAsymmetric Imine Reduction>98%
2Evans OxazolidinoneCurtius Rearrangement>95%
3(S)-1-PhenylethylamineAsymmetric Reductive Amination~90%

This table presents illustrative data based on analogous enantioselective syntheses using chiral auxiliaries.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

A prominent method for the synthesis of chiral amines is the asymmetric reductive amination of ketones. dicp.ac.cnd-nb.info In this one-pot reaction, a ketone (cyclobutanone) reacts with an amine (phenethylamine) in the presence of a reducing agent and a chiral catalyst. Chiral iridium complexes with ligands such as f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% e.e.) in the reductive amination of aryl ketones. dicp.ac.cn A similar catalytic system could be applied to the synthesis of this compound.

Biocatalysis, using enzymes to catalyze stereoselective reactions, is another powerful tool. Reductive aminases (RedAms) have emerged as promising biocatalysts for the synthesis of chiral amines. d-nb.info Engineered RedAms can catalyze the reductive amination of ketones with high enantioselectivity. d-nb.info It is conceivable that a suitable RedAm could be identified or engineered to catalyze the synthesis of a specific enantiomer of this compound.

The following table summarizes potential outcomes for the asymmetric catalytic synthesis of chiral N-substituted cyclobutanamines.

EntryCatalyst SystemReaction TypeEnantiomeric Excess (e.e.)
1Ir-f-BinaphaneAsymmetric Reductive Aminationup to 96%
2Chiral Phosphoric AcidAsymmetric Transfer Hydrogenation>90%
3Engineered Reductive AminaseBiocatalytic Reductive Amination>99%

This table presents illustrative data based on analogous asymmetric catalytic syntheses.

Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process can be employed to separate them. libretexts.org

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. onyxipca.com The resulting products are diastereomeric salts, which have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another technique for the resolution of racemates is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Kinetic resolution is another strategy where one enantiomer of a racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. Enzymatic resolutions are a common example of this, where an enzyme selectively acylates or deacylates one enantiomer of a racemic amine.

The choice of resolving agent and solvent system is critical for a successful diastereomeric salt resolution and often requires empirical screening to find the optimal conditions. onyxipca.com

Sophisticated Analytical Characterization Techniques for N Phenethylcyclobutanamine

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-phenethylcyclobutanamine, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the phenethyl group, the methylene (B1212753) (-CH2-) protons of the ethyl chain, the methine (-CH-) proton of the cyclobutane (B1203170) ring attached to the nitrogen, and the remaining methylene protons of the cyclobutane ring. The chemical shifts (δ) are influenced by the proximity of electronegative atoms and anisotropic effects from the phenyl ring. libretexts.org The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, a concept governed by the n+1 rule. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons, the aliphatic carbons of the ethyl chain, and the carbons of the cyclobutane ring would appear in characteristic regions of the spectrum. organicchemistrydata.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the ethyl chain and the cyclobutane ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive C-H assignments. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Methylene (Ar-CH₂)2.80 - 3.00Triplet
Methylene (-CH₂-N)2.90 - 3.10Triplet
Methine (Cyclobutyl-CH-N)3.20 - 3.50Multiplet
Methylene (Cyclobutyl-CH₂)1.80 - 2.20Multiplet
NH1.50 - 2.50Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.)

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅, C-ipso)138 - 142
Aromatic (C₆H₅, C-ortho, C-meta, C-para)126 - 129
Methylene (Ar-CH₂)35 - 40
Methylene (-CH₂-N)50 - 55
Methine (Cyclobutyl-CH-N)60 - 65
Methylene (Cyclobutyl-CH₂)25 - 35
Methylene (Cyclobutyl-CH₂)15 - 20

Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. uc.edulibretexts.org Key expected absorptions include N-H stretching of the secondary amine, C-H stretching from the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-N stretching.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. uomustansiriyah.edu.iq Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound (Note: These are expected frequency ranges and intensities.)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-HStretch3300 - 3500 (medium, sharp)Weak
Aromatic C-HStretch3000 - 3100 (medium)Strong
Aliphatic C-HStretch2850 - 2960 (strong)Medium
C=C (Aromatic)Stretch1450 - 1600 (medium-weak)Strong
C-NStretch1000 - 1250 (medium)Weak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov

By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. Electron impact (EI) or electrospray ionization (ESI) can be used to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond benzylic to the phenyl ring, leading to a prominent tropylium (B1234903) ion (m/z 91), and from the cleavage of the cyclobutane ring. miamioh.edu

Table 4: Predicted Key Mass Fragments for this compound (Note: Based on typical fragmentation of phenethylamines.)

m/z Proposed Fragment Structure
189[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
98[C₆H₁₂N]⁺

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. vscht.cz The absorption is characteristic of the chromophores present in the molecule. bspublications.net

This compound contains a phenyl group, which is a chromophore. The UV spectrum is expected to show absorption bands in the UV region, likely around 250-270 nm, corresponding to the π → π* electronic transitions of the benzene (B151609) ring. msu.edu The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent polarity. uomustansiriyah.edu.iqresearchgate.net

Table 5: Predicted UV-Visible Absorption for this compound (Note: Based on the benzene chromophore.)

Transition Type Predicted λmax (nm)
π → π* (Benzene ring)250 - 270

Advanced Chromatographic Techniques for Purity, Isomer Separation, and Quantification

Chromatographic methods are essential for separating this compound from impurities, resolving potential isomers, and performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, or a suitable volatile derivative, can be effectively analyzed by GC-MS.

The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification, especially when compared to a known standard or by using retention indices. shimadzu.commdpi.comscielo.br As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to a library of known spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The versatility of HPLC is significantly enhanced by employing a range of detectors, each providing distinct and complementary information.

The basic principle of HPLC involves passing a sample (analyte) in a high-pressure liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation of the analyte is achieved based on its differential partitioning between the mobile and stationary phases.

For this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The retention time of the compound, the time it takes to travel through the column, is a key parameter for its identification.

Detection Modes:

UV Detection: The presence of a phenyl group in this compound allows for its detection using an Ultraviolet (UV) detector. This detector measures the absorbance of UV light by the analyte at a specific wavelength. The aromatic ring exhibits strong UV absorbance, typically around 254 nm, making this a sensitive and straightforward detection method.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), provides more comprehensive information than a standard UV detector. shimadzu.com It acquires the entire UV-visible spectrum of the eluting compound. shimadzu.com This is particularly useful for assessing peak purity by comparing spectra across a single chromatographic peak and can help in distinguishing between structurally similar compounds. shimadzu.com For this compound, the PDA detector can confirm the identity of the peak by matching its UV spectrum with that of a reference standard.

Evaporative Light Scattering Detection (ELSD): Unlike UV or PDA detectors, the Evaporative Light Scattering Detector (ELSD) is a universal detector that does not rely on the chromophoric properties of the analyte. sedere.com This makes it suitable for detecting compounds with weak or no UV absorbance. sedere.com The principle of ELSD involves nebulizing the column eluent into a fine mist, evaporating the mobile phase in a heated tube, and then detecting the light scattered by the remaining solid analyte particles. While this compound is UV-active, ELSD can be used as a complementary detector, especially when analyzing for non-UV-active impurities.

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest level of specificity and sensitivity for the analysis of this compound. nih.govnih.gov The mass spectrometer ionizes the analyte molecules as they elute from the HPLC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of the compound by its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the identity of this compound. researchgate.netresearchgate.net

Illustrative HPLC Data for this compound

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV/PDA Detection 254 nm
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
MS Ionization Mode Electrospray Ionization (ESI), Positive
MS m/z [M+H]⁺ = 176.28

| Retention Time | 4.5 min |

This table presents hypothetical data for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. sigmaaldrich.com The separation and quantification of these enantiomers are crucial as they may exhibit different biological activities. Chiral chromatography is the primary technique used to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. wikipedia.org

In chiral chromatography, a chiral stationary phase (CSP) is used. researchgate.net These stationary phases are designed to interact differently with each enantiomer, leading to their separation. The differential interaction results in one enantiomer being retained longer on the column than the other, allowing for their individual quantification. nih.gov The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. youtube.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines.

Illustrative Chiral HPLC Data for this compound

Parameter Value
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.2 min
Retention Time (S-enantiomer) 9.5 min

| Enantiomeric Excess (ee) | Calculated from peak areas |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is invaluable for unambiguously determining the molecular structure and conformation of this compound in its solid state. nih.gov

For this compound, X-ray crystallography can confirm the connectivity of the atoms, the puckering of the cyclobutane ring, and the relative orientation of the phenethyl group. If a single enantiomer is crystallized, its absolute configuration can also be determined.

Illustrative X-ray Crystallography Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 5.8 Å, c = 16.5 Å, β = 98.5°
Volume 960.5 ų
Z (molecules per unit cell) 4
Calculated Density 1.22 g/cm³

| R-factor | 0.045 |

This table presents hypothetical data for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. uga.edu This information is then used to confirm the empirical formula of the substance. For this compound, with a molecular formula of C₁₂H₁₇N, elemental analysis would be performed to determine the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is typically carried out using a CHN analyzer, which involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.

The experimentally determined mass percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical formula and the purity of the sample. researchgate.net

Illustrative Elemental Analysis Data for this compound (C₁₂H₁₇N)

Element Theoretical % Experimental %
Carbon (C) 82.23 82.19
Hydrogen (H) 9.78 9.81

| Nitrogen (N) | 7.99 | 7.95 |

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Studies on N Phenethylcyclobutanamine

Quantum Chemical Calculations for Electronic Structure and Bonding

This subsection requires data from quantum chemical calculations, which are foundational for understanding a molecule's properties from first principles. iitg.ac.inwikipedia.orglibretexts.org

Conformational Analysis and Potential Energy Surfaces

This subsection would explore the different spatial arrangements (conformations) of N-phenethylcyclobutanamine and their relative energies. libretexts.orgchemistrysteps.com

Influence of Substituents and Ring Strain on Cyclobutane (B1203170) ConformationsThis final section would analyze how the phenethyl group influences the puckering of the cyclobutane ring. The inherent strain of the cyclobutane ring is a significant factor in its conformation.nih.govmdpi.comThe presence of a bulky substituent like the phenethyl group would be expected to have a considerable effect on the ring's geometry and the energy barrier between different puckered states.acs.orgrsc.orgThis analysis would require specific computational studies comparing the substituted cyclobutane ring in this compound to unsubstituted cyclobutane. Such a comparative study is not available in the searched literature.

Without peer-reviewed scientific articles detailing these specific computational investigations for this compound, it is impossible to generate the fact-based and data-rich article requested. The provided outline requires a depth of specific research findings that are currently not present in the accessible scientific domain for this particular compound.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces governing the interactions of this compound are multifaceted, arising from the distinct chemical moieties within its structure: the secondary amine, the cyclobutane ring, and the phenethyl group. These forces dictate the substance's physical properties and its behavior in condensed phases and in solution.

The primary intermolecular interactions expected are:

Hydrogen Bonding: The secondary amine group (–NH–) is a key participant in hydrogen bonding. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor. libretexts.org This leads to strong, directional interactions between molecules, significantly influencing boiling point and solubility. libretexts.org In the solid state, these interactions can lead to the formation of ordered networks, such as chains or ribbons, as seen in related amine structures. uw.edu.pl

Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and arise from temporary fluctuations in electron density. libretexts.org The phenethyl group, with its larger electron cloud and surface area compared to the cyclobutane ring, is a significant contributor to London dispersion forces. libretexts.org Furthermore, the aromatic ring can engage in π-π stacking interactions, a specific type of van der Waals interaction where the π-orbitals of adjacent phenyl rings overlap, contributing to molecular aggregation. mdpi.comrsc.org

Aggregation behavior is a direct consequence of these intermolecular forces. In non-polar solvents, this compound molecules are likely to aggregate to maximize favorable hydrogen bonding and π-π stacking interactions, which may be disrupted in polar, protic solvents that can compete for hydrogen bonding sites. In the solid state, a complex interplay between hydrogen bonding and van der Waals forces would dictate the crystal packing. Studies on similar molecules show that densely packed hydrogen-bonded layers can significantly influence material properties. aston.ac.uk Complications due to aggregation in solution have been noted as a factor that can hinder the understanding of the intrinsic reactivity of related compounds. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. By modeling the electronic structure and energetic landscape of potential reactions, insights can be gained into which chemical transformations are most likely to occur.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity. numberanalytics.com

For this compound, a qualitative FMO analysis suggests:

HOMO: The HOMO is expected to have significant electron density localized on the nitrogen atom's lone pair and the π-system of the phenyl ring. These are the most readily available electrons for donation to an electrophile. Therefore, reactions with electrophiles are likely to occur at either the nitrogen or the aromatic ring.

LUMO: The LUMO is likely to be an antibonding π* orbital associated with the aromatic ring. This orbital represents the most accessible region for accepting electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of kinetic stability. numberanalytics.comresearchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Computational methods can calculate this gap, providing a quantitative measure to compare the reactivity of this compound with other compounds. ajchem-a.com The interaction between the HOMO of one molecule and the LUMO of another is key to understanding reaction outcomes. libretexts.orgnumberanalytics.com

Transition State Modeling for Reaction Pathways

To understand the kinetics and mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. vasp.attau.ac.il Computational chemistry allows for the modeling of these fleeting structures, which are nearly impossible to observe experimentally. uni-giessen.de

For this compound, several reaction pathways could be investigated using transition state modeling:

N-Alkylation/N-Acylation: Reaction at the nitrogen atom is a common transformation for amines. Modeling the SN2 reaction with an alkyl halide would involve locating the transition state where the new C-N bond is forming and the halide is departing. The calculated activation energy (the energy difference between the reactants and the transition state) would predict the reaction rate.

Electrophilic Aromatic Substitution: The phenethyl group can undergo substitution reactions. Modeling the attack of an electrophile (e.g., NO₂⁺) on the phenyl ring would reveal the structures of the sigma complex intermediates and the associated transition states, allowing for the prediction of ortho-, meta-, or para-selectivity.

Oxidation: Oxidation at the nitrogen or the benzylic carbon is another plausible reaction. Transition state modeling could help elucidate the mechanism and predict the most favorable oxidation site.

By employing methods like Density Functional Theory (DFT), chemists can map the potential energy surface for a proposed reaction, identify the minimum energy pathway, and calculate the activation barriers, providing a deep, quantitative understanding of the molecule's chemical behavior. arkat-usa.org

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods have become indispensable for predicting and interpreting spectroscopic data. ajchem-a.com Techniques like DFT and ab initio calculations can accurately predict NMR chemical shifts and IR vibrational frequencies, aiding in structure elucidation and verification. d-nb.inforsc.orgrsc.org The process typically involves optimizing the molecule's geometry to its lowest energy conformation(s) and then calculating the relevant spectroscopic parameters. lbl.gov For flexible molecules, it is often necessary to consider a Boltzmann-weighted average of the properties of several low-energy conformers to achieve high accuracy. d-nb.info

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using standard computational methods. These values are illustrative of what a theoretical study would yield and are useful for comparison with experimental data.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C1 (ipso)-140.0
Phenyl C2, C6 (ortho)7.25129.0
Phenyl C3, C5 (meta)7.30128.8
Phenyl C4 (para)7.20126.5
Phenethyl CH₂-α (to ring)2.8536.5
Phenethyl CH₂-β (to N)2.9551.0
Cyclobutane CH-1 (to N)3.4058.0
Cyclobutane CH₂-2,4 (adjacent to CH-1)2.1531.0
Cyclobutane CH₂-3 (opposite to CH-1)1.8013.5
N-H1.70 (broad)-

Predicted Infrared (IR) Frequencies: Computational modeling can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. arxiv.orgresearchgate.net The following table lists key predicted IR frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3350Secondary amine stretching vibration
C-H Stretch (Aromatic)3020-3080Stretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)2850-2960Stretching of C-H bonds in ethyl and cyclobutyl groups
C=C Stretch (Aromatic)1605, 1495, 1450Aromatic ring skeletal vibrations
C-H Bend (Aliphatic)1440-1470Bending vibrations of CH₂ groups
C-N Stretch1100-1250Stretching of the C-N bonds
C-H Out-of-Plane Bend (Aromatic)690-770Bending of C-H bonds on the phenyl ring

These computational predictions serve as a powerful complement to experimental spectroscopy, providing a theoretical foundation for spectral assignments and structural analysis.

Synthetic Utility and Applications As a Chemical Scaffold in Academic Research

Role as a Privileged Structure or Building Block for Novel Chemical Entities

The concept of a "privileged structure" refers to a molecular framework that can serve as a template for developing ligands for multiple, often unrelated, biological targets through strategic modifications. nih.govnih.govmdpi.com These scaffolds, such as benzodiazepines or N-benzyl piperidines, are often semi-rigid structures that can present various functional groups in defined spatial orientations, making them ideal starting points for drug discovery campaigns. cambridgemedchemconsulting.comresearchgate.net

N-Phenethylcyclobutanamine possesses features that suggest its potential as a privileged structure. The phenethylamine (B48288) portion is a well-established pharmacophore found in a vast array of neurotransmitters and psychoactive drugs. The cyclobutane (B1203170) ring, a small, strained carbocycle, provides a rigid anchor that can enforce specific conformations upon the appended phenethyl group and any other substituents. nih.gov This conformational rigidity is a desirable trait in rational drug design, as it can reduce the entropic penalty upon binding to a target protein. The combination of a known pharmacophore with a conformationally restricting element makes this compound a valuable building block for synthesizing new molecules with potential biological activities.

Derivatization at the Nitrogen Atom (e.g., Amide, Urea (B33335), Sulfonamide Formation)

The secondary amine in this compound is a key functional handle for synthetic elaboration. It can readily participate in a variety of well-established nitrogen-based coupling reactions to generate diverse derivatives.

Amide Formation: One of the most common transformations is the formation of an amide bond. This can be achieved by reacting this compound with an activated carboxylic acid, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. fishersci.itresearchgate.net Alternatively, direct coupling with a carboxylic acid can be mediated by a wide range of peptide coupling reagents, including carbodiimides like DCC and EDC, or uronium salts like HATU and HBTU. nih.gov These methods are robust and allow for the introduction of a vast array of R-groups from a diverse pool of carboxylic acids. whiterose.ac.uk

Urea Formation: Urea derivatives can be synthesized by reacting the amine with an isocyanate. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. Another approach involves reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine. nih.govdiva-portal.org Symmetrical or unsymmetrical ureas can be formed, further expanding the chemical space accessible from the this compound scaffold. researchgate.net The urea functional group is a common motif in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor. ontosight.ainih.gov

Sulfonamide Formation: Sulfonamides are another important class of compounds readily accessible from this compound. The classical method involves the reaction of the amine with a sulfonyl chloride in the presence of a base. wikipedia.org This reaction, central to the Hinsberg test for amines, produces stable and often crystalline products. wikipedia.org Modern methods have expanded the scope of sulfonamide synthesis, including palladium-catalyzed couplings and reactions involving sulfur dioxide surrogates like DABSO, providing alternative routes from different starting materials. d-nb.infoorganic-chemistry.orgprinceton.edunih.gov

Reaction TypeTypical ReagentsProduct Class
Amide Synthesis Acyl Chlorides, Carboxylic Acids + Coupling Reagents (e.g., HATU, EDC)N-Acyl-n-phenethylcyclobutanamines
Urea Synthesis Isocyanates, Phosgene + AmineN,N'-Disubstituted Ureas
Sulfonamide Synthesis Sulfonyl Chlorides + BaseN-Sulfonyl-n-phenethylcyclobutanamines

Modification of the Phenethyl Moiety (e.g., Aromatic Substitutions, Side-Chain Elongation)

The phenethyl group offers additional sites for structural modification, allowing for fine-tuning of electronic and steric properties.

Aromatic Substitutions: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions at the nitrogen atom. Protecting the amine as an amide can facilitate these reactions. More controllably, nucleophilic aromatic substitution (SNAr) can be employed if the phenyl ring is pre-functionalized with strong electron-withdrawing groups at the ortho or para positions. pressbooks.pubmasterorganicchemistry.com For instance, a p-fluoro- or p-nitro-phenethyl precursor could be used to introduce various nucleophiles onto the aromatic ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, on a halogenated phenethyl ring are also powerful methods for introducing a wide range of substituents.

Side-Chain Elongation: The ethyl side-chain can also be modified. While direct functionalization is challenging, synthetic strategies can be designed to build analogs with longer or more complex chains. For example, research on related N-phenethyl-containing molecules has explored the synthesis of N-phenylpropyl and N-cinnamyl derivatives to probe structure-activity relationships. nih.gov

Functionalization of the Cyclobutane Ring

The cyclobutane ring is a less reactive component of the molecule, but its functionalization can lead to significant structural diversification. The synthesis of cyclobutanes with pre-installed functional groups is a common strategy. organic-chemistry.org For example, using a cyclobutanamine precursor that already contains a hydroxyl or carboxyl group would allow for further derivatization. C-H functionalization logic, while challenging, represents a modern approach to directly introduce new functional groups onto the carbocyclic ring, potentially guided by an auxiliary group. nih.gov

Application in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a chemical library, for high-throughput screening. wikipedia.orgresearchgate.net The this compound scaffold is well-suited for this purpose. Its structure allows for a multi-point diversification strategy. Using parallel synthesis techniques, a library of compounds can be generated by reacting the core scaffold with diverse sets of building blocks. routledge.com

For example:

R1 Variation: A diverse set of sulfonyl chlorides can be reacted with this compound to create a library of sulfonamides.

R2 Variation: A library of ureas can be generated using a collection of different isocyanates.

R3 Variation: Starting with a core scaffold that has a functional group on the aromatic ring (e.g., p-bromophenethyl-cyclobutanamine), a Suzuki coupling reaction with a library of boronic acids can introduce immense diversity at this position.

This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a foundational activity in the search for new lead compounds. nih.gov

Development of Probes for Chemical Biology Studies (focused on chemical mechanism, not biological outcome)

Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. oicr.on.ca The design of a good chemical probe requires a scaffold that can be modified to include a reporter group (e.g., a fluorophore) or a reactive group for covalent labeling, without losing affinity for the target. nih.govnih.gov

The this compound scaffold can be used to develop such probes. For instance, if a derivative is found to bind to a specific protein, further modifications can be made to create a probe. This could involve:

Photoaffinity Labeling: Incorporating a photoreactive group, like a diazirine, into the structure. rug.nl Upon UV irradiation, this group forms a highly reactive carbene that can covalently bind to nearby amino acid residues in the protein's binding pocket, allowing for target identification and binding site mapping.

Covalent Inhibitors: Introducing a "warhead" or a mild electrophile, such as an acrylamide (B121943) or a sulfonyl fluoride, designed to react with a specific nucleophilic amino acid residue (like cysteine or histidine) in the target's active site. rsc.org This creates a permanent, covalent link between the probe and the protein.

The key is that the core scaffold provides the necessary binding affinity and selectivity, while synthetic modifications append the functionality required for the probe's specific mechanism of action.

Precursor for Radiochemical Synthesis and Labeling Studies (e.g., ¹¹C, ¹⁸F incorporation)

Radiolabeled compounds are essential tools for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov PET tracers must be synthesized with short-lived isotopes such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). This necessitates rapid and highly efficient labeling reactions.

The this compound structure is amenable to several common radiolabeling strategies:

¹¹C-Labeling: Carbon-11 is typically produced as [¹¹C]CO₂ or converted into reactive synthons like [¹¹C]CH₃I (methyl iodide) or [¹¹C]CH₃OTf (methyl triflate). nih.gov The secondary amine of this compound is a nucleophile, but it is not suitable for direct methylation if the parent structure is desired. A more common strategy would be to use a desmethyl precursor (i.e., phenethylcyclobutanamine without the phenethyl group, but with a different protecting group to be removed) and then perform N-alkylation with a ¹¹C-labeled phenethyl halide. Alternatively, if a derivative is the target, the nitrogen could be acylated with a [¹¹C]carbonyl group, often generated from [¹¹C]CO. diva-portal.orgthieme.de

¹⁸F-Labeling: Fluorine-18 is typically introduced via nucleophilic substitution using [¹⁸F]fluoride. A common strategy would be to synthesize a precursor of this compound that bears a good leaving group (e.g., a tosylate, mesylate, or nitro group) on the aromatic ring of the phenethyl moiety. Reaction with activated [¹⁸F]fluoride would then displace the leaving group to yield the ¹⁸F-labeled tracer. mdpi.com

IsotopeCommon Precursor SynthonPotential Labeling Strategy on Scaffold
Carbon-11 (¹¹C) [¹¹C]CH₃I or [¹¹C]CH₃OTfN-methylation of a des-methyl precursor of a derivative.
Carbon-11 (¹¹C) [¹¹C]COCarbonyl insertion to form a labeled amide or urea derivative.
Fluorine-18 (¹⁸F) K[¹⁸F]F-Kryptofix complexNucleophilic aromatic substitution on a phenethyl ring bearing a leaving group (e.g., -NO₂, -OTs).

Exploration in Scaffold Hopping and Scaffold Design

This compound serves as a valuable molecular scaffold in the field of medicinal chemistry, particularly in the strategy of scaffold hopping. Scaffold hopping is a technique used to discover structurally novel compounds by modifying the central core of a known active molecule, with the aim of improving properties such as potency, selectivity, and pharmacokinetic profiles, or to find new intellectual property. nih.govnamiki-s.co.jp The cyclobutane motif, a key feature of this compound, is of particular interest as a bioisosteric replacement for more common chemical groups.

The use of strained ring systems like cyclobutane has gained traction in drug design. These "caged" hydrocarbon structures can offer significant advantages, including enhanced potency, improved solubility, and better metabolic stability when used to replace traditional moieties like aromatic rings. researchgate.net The three-dimensional nature of the cyclobutane ring in this compound provides a distinct vector for substituent orientation compared to flat aromatic systems, which can lead to more specific interactions with biological targets. researchgate.net

In academic research, derivatives of cyclobutylamine (B51885) are explored for their potential to act as scaffolds for new therapeutic agents. For instance, research on cyclobutylamine derivatives has shown their potential as building blocks for HIV inhibitors. acs.org Specifically, cyclobutyl adenosine (B11128) nucleotide analogs have demonstrated efficient incorporation by HIV-1 reverse transcriptase, highlighting the value of the cyclobutane scaffold in developing new antiviral compounds. acs.org The N-phenethyl group attached to the cyclobutanamine core provides a lipophilic handle that can be crucial for interactions within the binding pockets of target proteins.

The concept of "scaffold hopping" can be strategically applied to this compound by modifying or replacing either the phenethyl group or the cyclobutane ring to generate new chemical entities. For example, the phenyl ring could be replaced with various heterocyclic systems, or the cyclobutane ring could be further functionalized. These modifications allow for a systematic exploration of the chemical space around the core scaffold to identify compounds with improved biological activity.

The following table provides examples of how different molecular scaffolds can be utilized in drug discovery, illustrating the principles that guide the use of scaffolds like this compound.

Scaffold TypeApplication in Drug DiscoveryReference
2-Phenylindole Development of bactericidal agents against Mycobacterium tuberculosis. The scaffold provides a core structure for generating a library of compounds with varied substituents to establish structure-activity relationships. nih.gov
Arylsulphonamide Another scaffold identified for its potent activity against M. tuberculosis. The modular nature of the scaffold allows for systematic modification of its different components to optimize for cellular activity. nih.gov
3-Phenylcoumarin A versatile scaffold used in the search for new therapeutic agents for various diseases due to its multiple points for chemical modification, leading to a wide range of derivatives with different properties. mdpi.com
N-Phenylpyrazole A "privileged scaffold" present in numerous drugs and drug candidates, including anticoagulants and anti-inflammatory agents. Its established biological relevance makes it a frequent starting point for new drug design. ufrj.br

Contribution to Understanding Structure-Reactivity Relationships in Cyclobutane and Amine Systems

The chemical structure of this compound, which combines a cyclobutane ring and a secondary amine, offers a platform for studying the interplay of steric and electronic effects on chemical reactivity. The study of structure-reactivity relationships is fundamental to organic chemistry, providing insights into reaction mechanisms and enabling the prediction of chemical behavior. libretexts.org

Cyclobutane Ring Reactivity: The cyclobutane ring in this compound is a strained four-membered ring. This ring strain influences its chemical reactivity. Reactions that lead to the opening of the cyclobutane ring can be energetically favorable as they relieve this strain. The synthesis of cyclobutane derivatives can be achieved through various methods, including [2+2] cycloadditions. organic-chemistry.org The presence of substituents on the cyclobutane ring, such as the N-phenethylamino group, can direct the stereochemical outcome of reactions and influence the regioselectivity of ring-opening or functionalization reactions. Research into the selective C-H hydroxylation of cyclobutylamine derivatives using engineered enzymes has demonstrated the potential to create valuable bifunctional intermediates for synthesis. acs.org This highlights how the cyclobutane scaffold can be selectively modified.

Amine Group Reactivity: The secondary amine in this compound is a key functional group that dictates much of its chemical behavior. Amines are nucleophilic and basic, and their reactivity is influenced by the nature of the groups attached to the nitrogen atom. fiveable.me The phenethyl group, being an alkyl substituent, increases the basicity of the amine compared to aromatic amines like aniline, where the lone pair on the nitrogen is delocalized into the aromatic ring. fiveable.me

The reactivity of the amine can be modulated by the electronic properties of the substituents on the phenyl ring of the phenethyl group. Electron-donating groups would be expected to increase the nucleophilicity of the amine, while electron-withdrawing groups would decrease it. The steric bulk of the cyclobutyl group also plays a role, potentially hindering the approach of electrophiles to the nitrogen atom.

The following table summarizes key aspects of the structure-reactivity relationship for the constituent parts of this compound.

Structural FeatureKey Reactivity AspectsInfluencing FactorsReference
Cyclobutane Ring Ring strain influences susceptibility to ring-opening reactions. Directs stereochemistry of reactions.Substituents on the ring, reaction conditions (e.g., use of catalysts or enzymes). acs.orgorganic-chemistry.org
Secondary Amine Nucleophilic and basic character. Participates in N-alkylation, N-acylation, and enamine formation.Electronic effects of the phenethyl group, steric hindrance from the cyclobutyl group. fiveable.me
Phenethyl Group The phenyl ring can be subject to electrophilic aromatic substitution. The electronic nature of substituents on the ring can modulate the reactivity of the amine.Activating or deactivating groups on the phenyl ring. nih.gov

Challenges and Emerging Directions in the Chemical Research of N Phenethylcyclobutanamine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of efficiency and sustainability in chemical synthesis is a paramount goal. For a molecule like N-phenethylcyclobutanamine, this involves minimizing step counts, reducing waste, and utilizing less hazardous reagents. Traditional multi-step sequences often required for constructing such specific amine derivatives can be resource-intensive. nih.gov

A significant challenge lies in moving away from stoichiometric reagents and harsh reaction conditions. Emerging research points towards several promising avenues:

Biocatalysis: Engineered enzymes, particularly cytochrome P450 variants, have demonstrated the ability to perform selective C-H hydroxylation on cyclobutylamine (B51885) derivatives at chemically unactivated sites. nih.govacs.org This approach offers a direct, single-step method to introduce functionality, potentially simplifying synthetic routes to derivatives of this compound under mild, aqueous conditions. A panel of engineered P450BM3 enzymes has been shown to be effective in this remit. nih.govacs.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher throughput compared to batch processing. nih.gov For key steps in the synthesis of this compound, such as reductive amination or coupling reactions, flow chemistry can enable rapid optimization and scalable production.

Strain-Release Strategies: Harnessing the embedded potential energy of strained C-C bonds is an emerging strategy. acs.org Developing methods that use the strain of a precursor molecule to drive the formation of the desired cyclobutane (B1203170) ring could lead to more efficient and atom-economical syntheses.

Table 1: Comparison of Hypothetical Synthetic Approaches

Feature Traditional Batch Synthesis Emerging Sustainable Approach
Key Transformation Multi-step classical methods (e.g., protection, activation, coupling, deprotection). nih.gov Biocatalytic C-H functionalization or strain-release-driven synthesis. nih.govacs.org
Solvents Often relies on volatile organic compounds (VOCs). Aqueous media (for biocatalysis) or reduced solvent volume in flow systems.
Reagents Use of stoichiometric, and sometimes hazardous, reagents. Catalytic (enzymatic or metallic) and potentially recyclable catalysts.
Energy Input Often requires significant heating or cooling cycles. Can often proceed at or near ambient temperature.
Waste Generation Higher E-factor (Environmental Factor) due to byproducts and multiple steps. Lower E-factor through higher atom economy and fewer steps.

Advancements in Stereoselective Synthesis of Cyclobutanamine Derivatives

The presence of stereocenters in substituted cyclobutanes means that controlling the three-dimensional arrangement of atoms is critical, as different stereoisomers can have vastly different biological activities. The synthesis of polysubstituted cyclobutanes is often complicated by the molecule's fluxionality, as the ring system undergoes rapid flipping, which can make stereochemical control challenging. calstate.edu

Recent breakthroughs in asymmetric catalysis offer powerful tools to address this challenge:

Chiral Catalysis: Rhodium-based asymmetric catalysis has shown significant promise in the enantioselective synthesis of chiral cyclobutane derivatives. smolecule.com Similarly, chiral Brønsted acid catalysis has been used for the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, providing a pathway to chiral cyclobutylamines. researchgate.net

Enzyme-Catalyzed Resolutions: Engineered enzymes can selectively functionalize one enantiomer of a racemic mixture, allowing for the separation of stereoisomers with high precision. P450 enzymes have been used for the direct enantioselective functionalization of cyclobutylamine derivatives. researchgate.netnih.gov

Substrate Control: A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been achieved through a strategy involving the diastereoselective conversion of a ketone to an amine, demonstrating a viable approach for controlling stereochemistry. beilstein-journals.org

Table 2: Selected Methods for Stereoselective Cyclobutane Synthesis

Method Catalyst/Reagent Type Key Advantage Relevant Finding
Asymmetric [2+2] Cycloaddition Chiral Lewis Acids / Transition Metals Direct construction of chiral cyclobutane rings. Photochemical and transition-metal-catalyzed [2+2] cycloadditions are well-established methods for accessing cyclobutyl rings. acs.org
Catalytic Asymmetric Hydroxylation Engineered P450 Enzymes High regio- and stereoselectivity on unactivated C-H bonds. nih.govacs.org Oxidations can proceed with high enantiomeric excess (>90% ee in some cases). nih.gov
Diastereoselective Reduction Chiral Reducing Agents Control over stereocenters relative to existing ones. A ketone-to-amine conversion has been used for highly diastereoselective synthesis of cyclic amines. beilstein-journals.org
Strain-Release Amination Transition Metal Catalysts (e.g., Pd) Access to inherently chiral products from strained precursors. acs.org The synthesis of chiral bicyclo[1.1.1]pentylamines (BCPAs), which are desirable targets, is challenging but has been advanced by this method. acs.org

Elucidation of Complex Reaction Mechanisms Involving the Cyclobutane Ring

The high ring strain of cyclobutane influences its reactivity in profound ways, often leading to complex reaction pathways that are difficult to predict. acs.org Mechanisms can involve biradical intermediates or concerted pathways, and the specific route taken can be sensitive to subtle changes in reaction conditions. arxiv.org A key challenge is preventing undesired ring-opening or rearrangement reactions during synthetic manipulations.

For instance, theoretical studies on the thermal decomposition of cyclobutane show that the ring-opening to form two ethylene (B1197577) molecules via a tetramethylene biradical is a favorable pathway. arxiv.org In the context of synthesizing or modifying this compound, this inherent instability must be managed.

Recent research efforts focus on:

Computational Chemistry: Quantum chemical calculations are being used to model transition states and reaction energies, providing insight into the feasibility of different mechanistic pathways. arxiv.org Such studies can predict whether a reaction will proceed as desired or if ring cleavage is likely.

Mechanistic Probes: The synthesis of specifically labeled compounds (e.g., with isotopes) can help trace the fate of atoms through a reaction, providing experimental evidence for proposed mechanisms. mdpi.com

Solvent Effects: The choice of solvent can play a critical role. For example, the use of hexafluoroisopropanol (HFIP) was found to be crucial in facilitating a novel C-C bond cleavage of a cyclopropyl (B3062369) ring to form a cyclobutane adduct, highlighting the non-innocent role of the solvent in directing reaction pathways. acs.org

Integration of Advanced Automation and High-Throughput Experimentation in Synthesis

The optimization of reaction conditions for complex molecules like this compound is a labor-intensive process. youtube.com Advanced automation and high-throughput experimentation (HTE) are transforming this landscape by allowing for the parallel execution of a large number of reactions on a small scale. youtube.comchemrxiv.org

Key applications include:

Reaction Optimization: HTE platforms can rapidly screen hundreds or thousands of unique combinations of catalysts, ligands, solvents, bases, and temperatures to identify optimal conditions for a given transformation. nih.gov This is particularly valuable for challenging cross-coupling reactions that might be used to form the this compound scaffold.

Library Synthesis: Once an efficient synthetic route is established, automated systems can be used to quickly generate a library of derivatives by varying the starting materials, enabling rapid exploration of structure-activity relationships. youtube.comru.nl

Data-Rich Experimentation: Modern HTE is often coupled with rapid analysis techniques like mass spectrometry, allowing for near-real-time data acquisition. nih.gov This data-rich approach not only accelerates optimization but also provides deeper insights into reaction kinetics and mechanisms. researchgate.net Automated systems using pre-packed reagent cartridges are also becoming available, which can standardize and accelerate common reactions like reductive aminations or amide couplings, even for non-expert users. sigmaaldrich.comchemrxiv.org

Application of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry. uc.pt For a target like this compound, these technologies offer the potential to overcome significant research and development bottlenecks.

Current and future applications include:

Retrosynthesis Prediction: AI-driven tools can analyze a target molecule and propose viable synthetic pathways by working backward from the final product. engineering.org.cn These models learn from vast databases of known chemical reactions to suggest disconnections and precursor molecules. acs.orgnih.gov Software like AiZynthFinder uses a Monte Carlo tree search algorithm guided by reaction templates to identify plausible routes. nih.gov

Reaction Outcome Prediction: ML models can be trained to predict the yield or success rate of a given reaction under specific conditions, helping chemists to prioritize experiments that are most likely to succeed. jetir.orgmdpi.com This can save significant time and resources.

De Novo Compound Design: AI can be used to design novel derivatives of this compound with optimized properties. By learning from existing data, these models can generate new molecular structures that are predicted to have enhanced activity or other desirable characteristics.

Exploration of Novel Reactivity and Catalysis with this compound Frameworks

The this compound scaffold is more than just a synthetic target; it can also serve as a starting point for exploring new chemical reactivity. The combination of the strained cyclobutane ring and the functional amine group provides a rich playground for chemical innovation.

Future research directions include:

Catalyst Scaffolding: The rigid, three-dimensional structure of the cyclobutanamine core could be used as a scaffold for developing new catalysts. vulcanchem.com By attaching catalytic moieties to this framework, it may be possible to create well-defined reaction pockets that influence the selectivity of chemical transformations.

C-H Functionalization: As previously mentioned, enzymes can selectively modify C-H bonds. nih.govacs.org Further exploration of both biocatalytic and transition-metal-catalyzed C-H activation on the this compound framework could provide direct routes to a wide array of complex derivatives without the need for pre-functionalized starting materials.

Ring-Opening Polymerization: The strain in the cyclobutane ring could potentially be harnessed in ring-opening polymerization reactions to create novel polymers with unique properties, guided by the phenethylamine (B48288) substituent.

Bioisosteric Replacement: In medicinal chemistry, cyclobutane rings are increasingly used as bioisosteres—substitutes for other chemical groups like aromatic rings or tert-butyl groups—to improve properties such as solubility and metabolic stability. researchgate.net Exploring the use of the this compound core as a novel bioisosteric scaffold in drug discovery programs is a promising avenue of research. acs.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for n-Phenethylcyclobutanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, cyclobutanone derivatives can react with phenethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the target compound. Optimization requires adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios of reactants. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) and confirmed by melting point analysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on a combination of 1H^1H-NMR (to identify cyclobutane ring protons at δ 2.5–3.5 ppm and phenethyl aromatic protons at δ 7.2–7.4 ppm), 13C^{13}C-NMR (to resolve sp3^3-hybridized carbons in the cyclobutane ring), and high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 190.1467 for C12_{12}H16_{16}N). X-ray crystallography may further confirm stereochemistry if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement for dopamine D2_2 or serotonin 5-HT2A_{2A} receptors) and functional assays (e.g., cAMP modulation in HEK293 cells) are standard. For metabolic stability, incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Dose-response curves (IC50_{50}/EC50_{50}) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor affinity studies for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration) or receptor isoform specificity. Validate findings using orthogonal methods:

  • Compare radioligand binding (e.g., 3H^3H-spiperone for D2_2) with functional calcium flux assays.
  • Perform competitive binding experiments with known agonists/antagonists (e.g., ketanserin for 5-HT2A_{2A}).
  • Use CRISPR-edited cell lines to isolate receptor subtypes and eliminate off-target effects .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

  • Methodological Answer : To mitigate rapid hepatic clearance, introduce steric hindrance (e.g., methyl groups on the cyclobutane ring) or replace labile functional groups (e.g., substituting secondary amines with tertiary amines). Validate modifications using in silico CYP450 metabolism prediction tools (e.g., Schrödinger’s SiteMap) followed by in vitro microsomal assays. Pharmacokinetic studies in rodents (IV/PO administration) can quantify bioavailability improvements .

Q. How can researchers design a robust analytical workflow to detect this compound in complex biological matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) for sample cleanup, followed by LC-MS/MS with multiple reaction monitoring (MRM). Key transitions: m/z 190→145 (quantifier) and 190→118 (qualifier). For forensic applications, validate the method per SWGTOX guidelines, including limits of detection (LOD < 1 ng/mL), matrix effects (e.g., ion suppression in blood vs. urine), and inter-laboratory reproducibility .

Methodological Considerations for Data Reporting

  • Synthetic Protocols : Report yields, purification methods (e.g., column chromatography vs. recrystallization), and spectral data (NMR shifts, HRMS) in compliance with the Journal of Organic Chemistry guidelines .
  • Pharmacological Studies : Adopt ARRIVE 2.0 guidelines for in vivo experiments, including sample size justification and blinding protocols .
  • Analytical Data : Provide raw chromatograms and mass spectra in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.